molecular formula C11H16O5 B8618058 2,2-Dimethyl-5-(3-methylbutanoyl)-1,3-dioxane-4,6-dione CAS No. 86238-65-5

2,2-Dimethyl-5-(3-methylbutanoyl)-1,3-dioxane-4,6-dione

Cat. No. B8618058
CAS RN: 86238-65-5
M. Wt: 228.24 g/mol
InChI Key: URSUPUPFANZCFJ-UHFFFAOYSA-N
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Patent
US07396936B1

Procedure details

Compound 9 was dissolved in EtOH (150 mL) and refluxed overnight. The reaction mixture was evaporated to yield product (10.315 g), which was shown by NMR to be pure. 1H NMR (500 MHz, CDCl3): δ 0.93 (d, 6H), 1.28 (t, 3H), 2.16 (m, 1H), 2.42 (d, 2H), 3.41 (2, 2H), 4.20 (q, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(C)OC(=O)[CH:5]([C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])[C:4](=[O:15])[O:3]1>CCO>[CH2:2]([O:3][C:4](=[O:15])[CH2:5][C:9](=[O:14])[CH2:10][CH:11]([CH3:12])[CH3:13])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)C(CC(C)C)=O)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(CC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.315 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.